N-(4-Chlorobenzyl)cyclohexanamine hydrochloride chemical properties
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride chemical properties
An In-depth Technical Guide to N-(4-Chlorobenzyl)cyclohexanamine Hydrochloride
Introduction
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a secondary amine salt that belongs to the broader class of substituted benzylamine and cyclohexanamine derivatives. Its structure, featuring a chlorinated aromatic ring linked to a saturated carbocyclic amine, presents a scaffold of interest for researchers in medicinal chemistry and drug development. The presence of the 4-chlorobenzyl moiety is common in pharmacologically active compounds, often influencing factors like metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the core chemical properties, a representative synthetic route, analytical characterization methodologies, and a discussion of the potential pharmacological relevance of this compound, grounded in the activities of structurally related molecules.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its handling, formulation, and interpretation in experimental settings. N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a solid at room temperature.[1] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclohexanamine hydrochloride | [2][3] |
| CAS Number | 46459-32-9 (for hydrochloride); 16912-05-3 (alternate for HCl) | [1][2][4] |
| Molecular Formula | C₁₃H₁₉Cl₂N | [2][4] |
| Molecular Weight | 260.20 g/mol | [1][2][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | ZGWLUTLLFCBEEY-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1CCC(CC1)NCC2=CC=C(C=C2)Cl.Cl | [2] |
Note: Some properties listed, such as boiling point (319.8°C at 760 mmHg) and density (1.08g/cm³), are reported for the free base, N-(4-chlorobenzyl)cyclohexanamine (C₁₃H₁₈ClN, MW: 223.74 g/mol ).[3][5]
Caption: 2D structure of N-(4-Chlorobenzyl)cyclohexanamine Hydrochloride.
Synthesis and Purification
The synthesis of N-(4-Chlorobenzyl)cyclohexanamine typically proceeds via reductive amination, a robust and high-yield method for forming carbon-nitrogen bonds. This pathway involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
Representative Synthetic Workflow
The precursors for this synthesis are commercially available: 4-Chlorobenzaldehyde and cyclohexylamine, or alternatively, cyclohexanone and 4-chlorobenzylamine.[5] The following workflow illustrates the more common route starting from 4-chlorobenzaldehyde.
Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
This protocol is a representative example based on standard laboratory procedures for reductive amination and has not been optimized for this specific substrate combination.
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (approx. 0.2 M), add cyclohexylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the aldehyde.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde, minimizing side reactions.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight or until analysis indicates full conversion of the intermediate imine to the product amine.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: The crude free base product can be purified via flash column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-(4-Chlorobenzyl)cyclohexanamine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Caption: Standard workflow for the analytical characterization of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.[6]
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments. Key expected signals include:
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Aromatic protons of the 4-chlorophenyl ring, likely appearing as two doublets in the δ 7.0-7.5 ppm region.
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A singlet for the benzylic methylene (CH₂) protons, typically in the δ 3.5-4.5 ppm range.
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A complex multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen.
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A series of broad, overlapping multiplets for the remaining methylene protons of the cyclohexyl ring in the upfield region (δ 1.0-2.5 ppm).
-
A broad signal for the ammonium proton (N-H), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.[7][8] Expected signals would include:
-
Four distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.
-
A signal for the benzylic carbon.
-
Signals for the carbons of the cyclohexyl ring.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3][9] For N-(4-Chlorobenzyl)cyclohexanamine hydrochloride, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₃H₁₈ClN. A key diagnostic feature would be the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups.[6] Key expected absorptions include:
-
N-H stretching vibrations for the secondary ammonium salt, typically appearing as a broad band in the 2400-3200 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring (approx. 1450-1600 cm⁻¹).
-
A C-Cl stretching vibration, typically found in the fingerprint region.
Potential Pharmacological Relevance and Applications
While specific pharmacological data for N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is not extensively published, the structural motifs it contains are present in numerous biologically active molecules. This allows for informed hypotheses regarding its potential areas of investigation.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 4-chlorobenzylamine have been investigated as potential inhibitors of monoamine oxidase (MAO).[6] MAO is a critical enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant medications.[6] The structural similarity of this compound to known MAO inhibitors suggests it could be a candidate for screening in neurological or psychiatric drug discovery programs.
Caption: Potential mechanism of action via Monoamine Oxidase (MAO) inhibition.
Other Central Nervous System (CNS) Applications
The cyclohexylamine moiety is a core component of dissociative anesthetics like ketamine and phencyclidine (PCP).[10] Furthermore, related 4-aryl-4-aminocyclohexanone structures have been developed as potent analgesics.[11] A complex derivative containing a 1-(4-chlorobenzyl) fragment has been identified as a potent and selective agonist for the melanocortin subtype-4 receptor (MC4R), which is involved in regulating food intake and erectile function.[12] These precedents suggest that N-(4-Chlorobenzyl)cyclohexanamine hydrochloride could serve as a scaffold or starting point for developing novel ligands targeting various CNS receptors or ion channels.
Safety and Handling
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is classified as harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[13][14]
-
GHS Pictogram: GHS07 (Harmful/Irritant)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
-
Precautionary Statement: P101 - If medical advice is needed, have product container or label at hand.[2]
Work should be conducted in a well-ventilated area or a chemical fume hood.[13] For complete safety information, users must consult the full Safety Data Sheet (SDS) provided by the supplier.[15]
Conclusion
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a chemical compound with well-defined physicochemical properties that can be reliably synthesized and characterized using standard organic chemistry techniques. While direct biological data is limited, its structural components are featured in a variety of pharmacologically active agents, particularly those targeting the central nervous system. Its potential as a monoamine oxidase inhibitor or as a scaffold for developing novel receptor ligands makes it a compound of interest for further investigation by researchers and scientists in the field of drug discovery and development.
References
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Cas 19895-34-2,5,6-dihydro-6,6-dimethyl-2H-pyran-2-one. (n.d.). Lookchem. Retrieved March 7, 2026, from [Link]
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Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Derivatives. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-and-of-Ahmad-Verma/6d1c497495029e0617300438b4d8d184a44b94c0]([Link]
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